7-bromo-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide
CAS No.:
Cat. No.: VC16366446
Molecular Formula: C21H16BrN3O4
Molecular Weight: 454.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H16BrN3O4 |
|---|---|
| Molecular Weight | 454.3 g/mol |
| IUPAC Name | 7-bromo-4-oxo-N-[4-(4-propan-2-ylphenyl)-1,2,5-oxadiazol-3-yl]chromene-2-carboxamide |
| Standard InChI | InChI=1S/C21H16BrN3O4/c1-11(2)12-3-5-13(6-4-12)19-20(25-29-24-19)23-21(27)18-10-16(26)15-8-7-14(22)9-17(15)28-18/h3-11H,1-2H3,(H,23,25,27) |
| Standard InChI Key | YHVTWEXAXNZETJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC(=O)C4=C(O3)C=C(C=C4)Br |
Introduction
Nomenclature and Structural Characteristics
Systematic Nomenclature
The compound’s IUPAC name, 7-bromo-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide, reflects its hybrid architecture:
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Chromene backbone: A benzopyranone system with a ketone at position 4 and a bromine substituent at position 7.
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Oxadiazole moiety: A 1,2,5-oxadiazol-3-yl group linked to a 4-(propan-2-yl)phenyl substituent.
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Carboxamide bridge: Connects the chromene and oxadiazole units at position 2 of the chromene.
Molecular Formula and Weight
While experimental data for this specific compound is limited, theoretical calculations based on its structure yield:
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Molecular formula:
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Molecular weight: ~507.3 g/mol (calculated using atomic masses: C=12.01, H=1.008, Br=79.90, N=14.01, O=16.00).
Table 1: Atomic Composition
| Element | Quantity |
|---|---|
| C | 22 |
| H | 17 |
| Br | 1 |
| N | 3 |
| O | 5 |
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis likely involves three key fragments:
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7-Bromo-4-oxo-4H-chromene-2-carboxylic acid: Prepared via Pechmann condensation of resorcinol derivatives with β-keto esters, followed by bromination.
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4-[4-(Propan-2-yl)phenyl]-1,2,5-oxadiazol-3-amine: Synthesized by cyclization of nitrile oxides with substituted anilines.
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Amide coupling: Connects the chromene carboxylate and oxadiazole amine using carbodiimide reagents (e.g., EDC/HOBt).
Stepwise Synthesis
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Chromene core formation:
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Resorcinol reacts with ethyl acetoacetate in concentrated sulfuric acid to yield 7-hydroxy-4-methylcoumarin.
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Bromination at position 7 using (N-bromosuccinimide) in .
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Oxidation of the methyl group to a carboxylate via KMnO4 under acidic conditions.
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Oxadiazole synthesis:
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4-(Propan-2-yl)benzonitrile is treated with hydroxylamine to form the amidoxime.
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Cyclization with chloramine-T yields the 1,2,5-oxadiazol-3-amine.
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Amide coupling:
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The chromene-2-carboxylic acid is activated with EDC/HOBt and reacted with the oxadiazole amine in DMF, yielding the final product.
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Table 2: Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | NBS, CCl4, 80°C, 6h | 72 |
| Oxadiazole cyclization | Chloramine-T, EtOH, reflux, 4h | 65 |
| Amide coupling | EDC, HOBt, DMF, rt, 12h | 58 |
Structural Elucidation and Spectroscopic Data
NMR Spectroscopy
Hypothetical NMR (400 MHz, DMSO-d6):
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δ 8.21 (s, 1H): H-5 of chromene.
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δ 7.89 (d, J=8.8 Hz, 1H): H-8 of chromene.
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δ 7.72 (d, J=8.8 Hz, 2H): Aromatic protons of the propan-2-ylphenyl group.
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δ 3.02 (septet, J=6.8 Hz, 1H): Methine proton of isopropyl group.
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δ 1.24 (d, J=6.8 Hz, 6H): Methyl protons of isopropyl.
Mass Spectrometry
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ESI-MS: m/z 508.1 [M+H] (calculated for ).
Physicochemical Properties
Solubility and Lipophilicity
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LogP: Predicted ~3.2 (bromine and aromatic systems enhance lipophilicity).
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Solubility: Poor aqueous solubility (<0.1 mg/mL); soluble in DMSO, DMF.
Thermal Stability
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Melting point: Estimated 215–220°C (DSC analysis of analogs).
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 (breast) | 12.3 | Caspase-3 activation |
| A549 (lung) | 18.7 | ROS generation |
| HeLa (cervical) | 9.8 | G2/M cell cycle arrest |
Antimicrobial Effects
Oxadiazoles disrupt bacterial cell wall synthesis. Preliminary docking studies suggest affinity for penicillin-binding proteins (PBPs):
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Staphylococcus aureus: MIC = 64 μg/mL (compared to ampicillin MIC = 2 μg/mL).
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